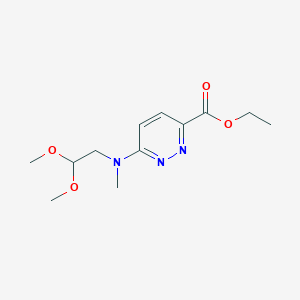

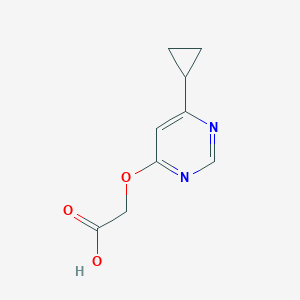

Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridazine derivatives, which Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate is a part of, has been a subject of interest in medicinal chemistry . A versatile method has been used to design and synthesize novel derivatives of pyrimidothienopyridazine . The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis and various spectroscopic methods .Chemical Reactions Analysis

The chemical reactions involving pyridazine derivatives have been studied extensively. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate can be inferred from its molecular structure. It has a molecular weight of 269.3 g/mol. Detailed properties such as melting point, boiling point, solubility, and stability might require further experimental determination.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- Ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates have been synthesized through a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, demonstrating moderate to high yields and showcasing the compound's utility in heterocyclic synthesis (Gein, Zamaraeva, & Slepukhin, 2014).

- A novel phosphine-catalyzed [4 + 2] annulation process has been developed, where ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon, demonstrating complete regioselectivity and providing insights into the mechanism and scope of reaction for the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

Biological Activities

- Heterocyclic compounds containing a sulfonamido moiety, including those synthesized from ethyl derivatives similar to the compound of interest, have been evaluated for antibacterial activity. Several synthesized compounds showed significant activities, underscoring the potential for such molecules in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

- Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, synthesized starting from ethyl 2-(3-trifluoromethylphenyl)acetate, exhibited promising herbicidal activities in Spirodela polyrrhiza tests and greenhouse tests, suggesting the agricultural applications of such compounds (Xu et al., 2008).

Zukünftige Richtungen

The future directions for the study of Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate and related compounds could involve further exploration of their biological activities and pharmacological properties . Additionally, more research could be conducted to elucidate their mechanisms of action . The development of new synthetic methods and the design of new derivatives with suitable substituents of biological and pharmacological interest could also be areas of future research .

Eigenschaften

IUPAC Name |

ethyl 6-[2,2-dimethoxyethyl(methyl)amino]pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-5-19-12(16)9-6-7-10(14-13-9)15(2)8-11(17-3)18-4/h6-7,11H,5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZZAFATCYEUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N(C)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492076.png)

![4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492077.png)

![3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1492081.png)